molecular formula C10H8F3NO B2381478 2-(3-(Trifluoromethyl)phenyl)-4,5-dihydrooxazole CAS No. 851513-74-1

2-(3-(Trifluoromethyl)phenyl)-4,5-dihydrooxazole

Cat. No.: B2381478
CAS No.: 851513-74-1
M. Wt: 215.175
InChI Key: OMLULWXGBJGVNQ-UHFFFAOYSA-N
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Description

2-(3-(Trifluoromethyl)phenyl)-4,5-dihydrooxazole is a compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a dihydrooxazole ring. The presence of the trifluoromethyl group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Trifluoromethyl)phenyl)-4,5-dihydrooxazole typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with an appropriate amine and a source of oxazole. One common method includes the use of a cyclization reaction where the aldehyde reacts with an amine to form an imine intermediate, which then undergoes cyclization to form the dihydrooxazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The exact methods can vary depending on the scale and desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3-(Trifluoromethyl)phenyl)-4,5-dihydrooxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with different functional groups, while substitution reactions can introduce various substituents onto the phenyl ring .

Mechanism of Action

The mechanism of action of 2-(3-(Trifluoromethyl)phenyl)-4,5-dihydrooxazole involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, influencing various biological pathways. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethyl-substituted phenyl derivatives and oxazole-containing molecules. Examples include:

Uniqueness

What sets 2-(3-(Trifluoromethyl)phenyl)-4,5-dihydrooxazole apart is its specific combination of the trifluoromethyl group and the dihydrooxazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications .

Properties

IUPAC Name

2-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO/c11-10(12,13)8-3-1-2-7(6-8)9-14-4-5-15-9/h1-3,6H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMLULWXGBJGVNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=N1)C2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851513-74-1
Record name 4,5-DIHYDRO-2-[3-(TRIFLUOROMETHYL)PHENYL]-OXAZOLE
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